molecular formula C19H13N3O3S2 B2416091 Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate CAS No. 477485-41-9

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2416091
CAS No.: 477485-41-9
M. Wt: 395.45
InChI Key: RRVRNNCCKBWKOC-UHFFFAOYSA-N
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Description

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

methyl 4-[2-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-25-18(24)12-8-6-11(7-9-12)14-10-26-19(21-14)22-16(23)17-20-13-4-2-3-5-15(13)27-17/h2-10H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVRNNCCKBWKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzo[d]thiazole-2-carboxylic acid with thiazole-4-amine, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate, as promising candidates in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic properties of thiazole derivatives, this compound demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) indicated that modifications to the thiazole ring significantly influenced the compound's potency against cancer cells .

CompoundIC50 (µg/mL)Cell Line
Methyl 4-(...thiazol...)1.98 ± 1.22A-431
Doxorubicin<1A-431

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Screening

In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

Another notable application of this compound is its potential as an enzyme inhibitor. Research indicates that it may inhibit specific kinases involved in cancer progression.

Case Study: Kinase Inhibition Assay

A recent study reported that the compound inhibited CK1δ with an IC50 value of approximately 0.040 µM, demonstrating its potential as a targeted therapeutic agent in cancer treatment . This specificity is crucial for minimizing side effects associated with conventional chemotherapy.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar biological activities.

    Thiazole derivatives: Compounds with thiazole rings are known for their diverse biological activities.

Uniqueness

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a thiazole ring , which are known for their significant biological activities. The structural formula can be represented as follows:

C18H16N2O3S2\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3\text{S}_2

Synthesis Methods

The synthesis of this compound typically involves the coupling of substituted benzothiazoles with various reagents. Commonly, this is achieved through the reaction of 2-amino benzothiazole derivatives with thiazole-containing carboxylic acids in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) under mild conditions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro assays showed that derivatives with the benzothiazole core inhibit cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (lung carcinoma), with IC50 values ranging from 1.61 to 1.98 µg/mL .
  • Mechanistic studies indicated that these compounds induce apoptosis and cell cycle arrest, primarily through the modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by modulating cytokine levels. Research indicates that it can significantly reduce the expression of inflammatory markers such as IL-6 and TNF-alpha in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects: The presence of electron-donating groups at specific positions on the aromatic rings enhances anticancer activity. For example, methyl substitutions at the para position have been associated with increased potency against cancer cell lines .
CompoundStructural FeaturesBiological ActivityUnique Aspects
This compoundBenzothiazole + ThiazoleAnticancer, Anti-inflammatoryComplex structure enhances activity
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amineNitro groupStrong anticancerNitro group enhances activity
Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetateThiazole + CarboxamideModerate anticancerSimpler structure

Case Studies

  • Study on Cell Lines: In a study evaluating various benzothiazole derivatives, this compound was found to significantly inhibit the proliferation of A431 and A549 cells, promoting apoptosis at concentrations as low as 1 μM .
  • Cytokine Modulation: Another study highlighted its ability to reduce IL-6 levels by up to 60% in inflammatory conditions, suggesting potential use in treating inflammatory diseases alongside cancer therapy.

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), methyl ester (δ 3.9 ppm), and carboxamide NH (δ 10–12 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns matching the heterocyclic backbone .
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to verify purity (>95%) and detect trace impurities .

How can researchers design experiments to evaluate the antimicrobial activity of this compound?

Advanced Research Question

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
  • Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to identify potentiation using fractional inhibitory concentration (FIC) indices .

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous or DMSO environments .
  • Reactivity validation : Compare DFT-predicted sites with experimental halogenation or nitration outcomes .

How should structure-activity relationship (SAR) studies be structured to identify bioactive motifs?

Advanced Research Question

  • Analog synthesis : Modify substituents on the benzo[d]thiazole (e.g., electron-withdrawing groups at position 6) and thiazole rings (e.g., methyl vs. trifluoromethyl) .
  • Biological testing : Correlate substituent changes with IC50 values in enzyme inhibition (e.g., CYP3A4) or antimicrobial assays .
  • 3D-QSAR : Apply CoMFA or CoMSIA models to map steric/electronic requirements for activity .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

  • Assay standardization : Replicate experiments under identical conditions (e.g., pH, inoculum size, solvent controls) .
  • Statistical analysis : Use ANOVA or mixed-effects models to account for inter-lab variability .
  • Metabolite profiling : Check for degradation products (via LC-MS) that may interfere with activity .

What methodologies assess acute toxicity in preclinical models?

Basic Research Question

  • OECD guidelines : Conduct acute oral/dermal toxicity tests in rodents (LD50 determination) .
  • In vitro cytotoxicity : Use MTT assays on HepG2 or HEK293 cells to estimate IC50 values .
  • Histopathology : Examine liver/kidney tissue post-exposure for necrosis or inflammation .

What challenges arise in crystallographic analysis of this compound?

Advanced Research Question

  • Crystal growth : Optimize solvent (e.g., DMSO/ether diffusion) to obtain diffraction-quality crystals .
  • Data refinement : Use SHELXL for structure solution, addressing disorder in flexible ester/amide groups .
  • Validation : Check R-factors (<5%) and Ramachandran plots (MolProbity) for structural accuracy .

How is chemical stability under physiological conditions evaluated?

Basic Research Question

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C .
  • HPLC monitoring : Track degradation products (e.g., hydrolyzed carboxylic acid) over 72 hours .
  • Light sensitivity : Store samples in amber vials and assess photodegradation via UV-vis spectroscopy .

How are molecular docking studies performed to predict target interactions?

Advanced Research Question

  • Protein preparation : Retrieve target structures (e.g., CYP3A4, PDB: 1TQN) and optimize protonation states (AutoDock Tools) .
  • Grid generation : Focus on active sites (e.g., heme pocket for CYP3A4) with 0.375 Å spacing .
  • Validation : Redock co-crystallized ligands (e.g., ketoconazole) to ensure RMSD <2.0 Å .

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